molecular formula C17H14F2N2O5S B2618214 2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034323-62-9

2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Katalognummer: B2618214
CAS-Nummer: 2034323-62-9
Molekulargewicht: 396.36
InChI-Schlüssel: HXFWOSNIFCVZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a difluoromethylsulfonyl group at the 2-position and a 7-oxofuro[2,3-c]pyridin-6(7H)-yl ethyl side chain.

Eigenschaften

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O5S/c18-17(19)27(24,25)13-4-2-1-3-12(13)15(22)20-7-9-21-8-5-11-6-10-26-14(11)16(21)23/h1-6,8,10,17H,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFWOSNIFCVZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15H15F2N3O3S
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 1219454-89-3

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds with similar structures. For example, sulfonamide derivatives have been shown to exhibit significant antibacterial effects against various strains of bacteria. The presence of the difluoromethyl group in the structure enhances lipophilicity, potentially improving cellular uptake and bioactivity.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Bacterial Enzymes : Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Cell Membrane Integrity : The difluoromethyl group may interact with lipid bilayers, compromising membrane integrity.
  • Targeting Specific Pathways : The furo[2,3-c]pyridine moiety could interfere with metabolic pathways critical for bacterial survival.

Study 1: Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of difluoromethyl sulfonamides and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli2
Pseudomonas aeruginosa4

Study 2: Mechanistic Insights

Another research article investigated the molecular interactions between the compound and bacterial enzymes. Using X-ray crystallography, it was found that the compound binds effectively to the active site of a key enzyme involved in peptidoglycan synthesis, thereby inhibiting its function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

  • Structural Differences: Substituent on benzamide: Chloro (Cl) and fluoro (F) at positions 2 and 6 vs. difluoromethylsulfonyl (CF₂SO₂) at position 2.
  • Hypothesized Pharmacological Impact :
    • Halogenated analogs (Cl/F) may exhibit lower solubility due to reduced polarity but improved lipophilicity for membrane penetration.
    • The sulfonyl group in the target compound could enhance binding affinity via hydrogen bonding or electrostatic interactions with target proteins .

N-(2-Pyrrolylcarbonyl) Amino Acid Methyl Esters

  • Structural Differences: These compounds feature a pyrrole-carbonyl linkage instead of a benzamide core, with amino acid ester side chains. Lack the fused furopyridine system and sulfonyl substituents.
  • Functional Comparison: The pyrrole moiety may confer antioxidant or metal-chelating properties, as seen in related heterocyclic systems (e.g., polyphenols). Unlike the target compound, these esters are likely optimized for hydrolytic stability or prodrug activation rather than direct receptor targeting .

Aldisin (Polymistia spongia Extract)

  • Functional Differences: Aldisin is a natural product with demonstrated antioxidant activity, scavenging ROS (O₂·⁻, ·OH, DPPH) and inhibiting lipid peroxidation. The target compound’s sulfonyl and furopyridine groups lack obvious antioxidant motifs (e.g., phenolic hydroxyls), suggesting divergent therapeutic applications.
  • Mechanistic Contrast :
    • Aldisin’s efficacy in redox modulation contrasts with the hypothesized kinase/protease targeting of the benzamide derivative .

Pharmacopeial Peptidomimetics (PF 43(1))

  • Structural Comparison: These compounds contain peptide-like backbones with phenoxyacetamido and tetrahydro-pyrimidinyl groups, unlike the rigid benzamide-furopyridine scaffold.
  • Therapeutic Implications :
    • Peptidomimetics are typically designed for protease resistance or GPCR modulation, whereas the target compound’s structure aligns with kinase inhibitor archetypes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.